BARIUM CHLORIDE DIHYDRATE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nucleophilic Aromatic Substitution (NAS) is a type of substitution reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. This reaction is particularly significant because it allows for the modification of aromatic compounds, which are prevalent in many chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of compounds via nucleophilic aromatic substitution typically involves the reaction of an electron-poor aromatic ring with a nucleophile. The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction. Common nucleophiles include hydroxide ions, alkoxide ions, and amines .

Industrial Production Methods

In industrial settings, nucleophilic aromatic substitution reactions are often carried out in large reactors where temperature, pressure, and reagent concentrations are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the reaction efficiency .

Chemical Reactions Analysis

Dissolution and Ionic Dissociation

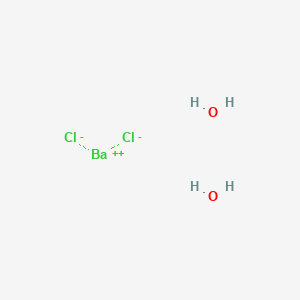

Barium chloride dihydrate readily dissolves in water, dissociating into barium (Ba²⁺) and chloride (Cl⁻) ions:

BaCl2⋅2H2O s →Ba2+ aq +2Cl− aq +2H2O l

This process is reversible upon evaporation, reforming the hydrated solid3 .

Reaction with Sulfuric Acid

A classic double displacement reaction occurs with sulfuric acid (H₂SO₄), producing insoluble barium sulfate (BaSO₄) and hydrochloric acid (HCl):

BaCl2+H2SO4→BaSO4↓+2HCl

Key Observations :

| Compound | Solubility in Water |

|---|---|

| BaCl₂·2H₂O | 370 g/L (20°C) |

| BaSO₄ | 0.0024 g/L (25°C) |

Thermal Decomposition

Heating this compound removes water molecules:

BaCl2⋅2H2OΔ>100∘CBaCl2+2H2O↑

Thermal Stability Data :

Hazardous Reactions

This compound reacts violently with:

Scientific Research Applications

Nucleophilic aromatic substitution reactions have a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Nucleophilic aromatic substitution can be compared with other types of aromatic substitution reactions, such as electrophilic aromatic substitution (EAS). While EAS involves the attack of an electrophile on an electron-rich aromatic ring, NAS involves the attack of a nucleophile on an electron-poor aromatic ring . Similar compounds that undergo NAS include:

- Nitrobenzene derivatives

- Halogenated aromatic compounds

- Aromatic compounds with strong electron-withdrawing groups

NAS is unique in its ability to facilitate the substitution of nucleophiles on aromatic rings, which is not typically observed in other substitution reactions .

Q & A

Basic Research Questions

Q. What standardized methods are recommended for synthesizing barium chloride dihydrate (BaCl₂·2H₂O) in laboratory settings?

- Methodological Answer : this compound is typically synthesized via neutralization of barium carbonate (BaCO₃) or barium hydroxide [Ba(OH)₂] with hydrochloric acid (HCl). The reaction is conducted under controlled stoichiometric conditions (e.g., 1:2 molar ratio for BaCO₃ and HCl) to ensure complete neutralization. Post-synthesis, crystallization is achieved by slow evaporation at 25–30°C to yield dihydrate crystals. Purity is verified via gravimetric analysis or titration against silver nitrate (AgNO₃) to quantify chloride content .

Q. How can researchers assess the purity of this compound for experimental use?

- Methodological Answer : Purity is evaluated using:

- Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) to detect trace metal impurities (e.g., Sr, Ca, Fe) per specifications in GB/T1617-2002 .

- Thermogravimetric Analysis (TGA) to confirm water content (theoretical 14.75% for dihydrate) by measuring mass loss between 100–150°C .

- X-ray Diffraction (XRD) to validate crystallographic structure against reference patterns (ICDD PDF-00-024-0094) .

Q. What are the critical safety protocols for handling this compound in laboratory environments?

- Methodological Answer : Due to its toxicity (LD₅₀ oral, rat: 118 mg/kg), researchers must:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Implement waste neutralization with sodium sulfate (Na₂SO₄) to precipitate barium ions (Ba²⁺) before disposal .

- Store in airtight containers away from hygroscopic or oxidizing agents to prevent deliquescence or reactivity .

Advanced Research Questions

Q. How can discrepancies in reported thermal decomposition pathways of this compound be resolved?

- Methodological Answer : Contradictions in decomposition temperatures (e.g., 100°C vs. 120°C) arise from varying experimental conditions (heating rates, atmospheric humidity). To resolve these:

- Perform dynamic TGA-DSC under inert (N₂) and ambient atmospheres to compare dehydration kinetics.

- Use in situ XRD to monitor phase transitions during heating. For example, BaCl₂·2H₂O → BaCl₂·H₂O at ~50°C and → anhydrous BaCl₂ at ~120°C .

- Cross-validate with computational models (e.g., density functional theory) to predict thermodynamic stability of intermediate hydrates .

Q. What experimental designs are optimal for studying this compound’s role in ion transport mechanisms?

- Methodological Answer : To investigate Ba²⁺ transport in biological or synthetic membranes:

- Use patch-clamp electrophysiology with barium chloride as a potassium (K⁺) channel blocker, maintaining 1–10 mM concentrations in extracellular solutions. Calibrate osmolarity with mannitol to prevent cell lysis .

- Apply impedance spectroscopy to polymeric membranes to quantify ion mobility changes induced by BaCl₂ doping. Analyze data using Nyquist plots and equivalent circuit modeling .

Q. How can researchers address conflicting data on this compound’s solubility in mixed solvent systems?

- Methodological Answer : Discrepancies in solubility (e.g., in water vs. ethanol) require:

- Phase diagram construction via isothermal saturation methods at 25°C, using UV-Vis spectroscopy to measure solute concentration.

- Molecular dynamics simulations to model solvent-solute interactions, particularly hydrogen bonding between Ba²⁺ and hydroxyl groups in ethanol .

- Statistical analysis (ANOVA) to evaluate reproducibility across independent studies, accounting for variables like impurity levels (e.g., Sr²⁺ ≤ 0.45% in technical-grade BaCl₂·2H₂O) .

Q. Data Analysis and Reproducibility

Q. What strategies mitigate batch-to-batch variability in this compound used for catalysis studies?

- Methodological Answer : To ensure consistency:

- Source ACS-grade BaCl₂·2H₂O (≥99.0% purity) with certified impurity profiles (e.g., Na⁺ ≤10 ppm, Fe³⁺ ≤5 ppm) .

- Pre-treat material via recrystallization in deionized water (18.2 MΩ·cm) and filter through 0.22 µm membranes.

- Document batch-specific XRD and ICP-OES data in supplementary materials for cross-study comparisons .

Q. How should researchers validate this compound’s stoichiometry in non-aqueous reaction systems?

- Methodological Answer : Employ:

- Karl Fischer titration to quantify residual water content post-reaction.

- Raman spectroscopy to detect vibrational modes of Ba–Cl bonds (e.g., peaks at 150–200 cm⁻¹) and confirm structural integrity .

- Compare experimental hydration states with theoretical predictions using Pitzer equations for activity coefficients in mixed solvents .

Properties

CAS No. |

10326-27-9 |

|---|---|

Molecular Formula |

BaCl2H2O |

Molecular Weight |

226.25 g/mol |

IUPAC Name |

barium(2+);dichloride;hydrate |

InChI |

InChI=1S/Ba.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 |

InChI Key |

MPHCLXFWCXFAFC-UHFFFAOYSA-L |

SMILES |

O.O.[Cl-].[Cl-].[Ba+2] |

Canonical SMILES |

O.[Cl-].[Cl-].[Ba+2] |

density |

3.097 at 75 °F (NTP, 1992) 3.86 g/cm³ |

melting_point |

1765 °F (NTP, 1992) 113 °C |

Key on ui other cas no. |

10326-27-9 |

physical_description |

Barium chloride dihydrate is a white crystalline solid with a bitter, salty taste. (NTP, 1992) WHITE SOLID IN VARIOUS FORMS. |

Related CAS |

10361-37-2 (Parent) |

solubility |

greater than or equal to 100 mg/mL at 68° F (NTP, 1992) Solubility in water, g/100ml at 26 °C: 37.5 (good) |

Synonyms |

BaCl2 barium chloride barium chloride, (140)BaCl2 barium chloride, (153)BaCl2 barium chloride, dihydrate barium chloride, hexahydrate barium chloride, monohydrate barium chloride, octaammoniate barium dichloride |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.